molecular formula C20H16BrFN2O3S B4964122 N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide

カタログ番号 B4964122
分子量: 463.3 g/mol
InChIキー: SGGKEZPUGMQBOD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was initially developed as a kinase inhibitor, and it has been found to have promising results in the treatment of various types of cancer.

作用機序

N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide 43-9006 acts as a kinase inhibitor, blocking the activity of several kinases that are involved in cancer cell growth and survival. This compound inhibits the activity of RAF kinase, which is involved in the MAPK/ERK signaling pathway that regulates cell growth and proliferation. This compound 43-9006 also inhibits the activity of VEGFR kinase, which is involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. This compound inhibits the activity of several kinases that are involved in cancer cell growth and survival, leading to cell cycle arrest and apoptosis. This compound 43-9006 also inhibits angiogenesis, reducing the blood supply to tumors and leading to tumor regression.

実験室実験の利点と制限

N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide 43-9006 has several advantages for lab experiments. This compound is highly selective for its target kinases, minimizing off-target effects. This compound 43-9006 is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound 43-9006 has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. This compound 43-9006 also has a short half-life, requiring frequent dosing to maintain therapeutic levels.

将来の方向性

There are several future directions for the research on N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide 43-9006. One potential area of research is the development of new formulations or delivery methods to improve the solubility and bioavailability of this compound. Another potential area of research is the identification of new targets for this compound 43-9006, which could expand its therapeutic applications beyond cancer treatment. Additionally, further studies are needed to investigate the long-term effects of this compound 43-9006 on normal cells and tissues, as well as its potential interactions with other drugs.

合成法

The synthesis of N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide 43-9006 involves the reaction of 3-bromophenyl isocyanate with N-phenyl-4-(4-fluorophenylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. The resulting product is purified through crystallization and recrystallization, yielding this compound 43-9006 in high purity.

科学的研究の応用

N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of several kinases that are involved in cancer cell growth and survival, including RAF kinase and VEGFR kinase. This compound has been shown to have promising results in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

特性

IUPAC Name

N-(3-bromophenyl)-2-(N-(4-fluorophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O3S/c21-15-5-4-6-17(13-15)23-20(25)14-24(18-7-2-1-3-8-18)28(26,27)19-11-9-16(22)10-12-19/h1-13H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGKEZPUGMQBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。